molecular formula C14H13N3O B2918747 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine CAS No. 184784-53-0

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine

Cat. No.: B2918747
CAS No.: 184784-53-0
M. Wt: 239.278
InChI Key: ASECNOWJPYNVKZ-VKAVYKQESA-N
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Description

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, an indeno ring, and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with an indeno[1,2-c]pyrazole derivative in the presence of a methoxy group donor. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.

Scientific Research Applications

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole moiety, known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, also investigated for its biological activities.

Uniqueness

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine is unique due to its specific combination of a cyclopropyl group, an indeno ring, and a pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-cyclopropyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-17-14-10-5-3-2-4-9(10)13-11(14)12(15-16-13)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,15,16)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASECNOWJPYNVKZ-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2C3=NNC(=C31)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2C3=NNC(=C31)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939895
Record name 3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184784-53-0
Record name 3-Cyclopropylindeno(1,2-c)pyrazol-4(1H)-one-O-methyloxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184784530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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